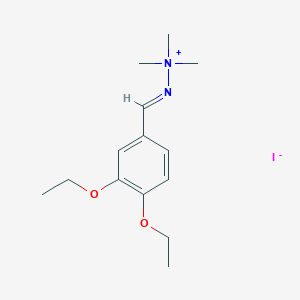
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide, also known as ETI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETI is a yellow crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide is not fully understood. However, studies have suggested that Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide may exert its anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has low toxicity and does not cause significant changes in body weight or organ weight. However, Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has been reported to cause a decrease in the levels of certain enzymes in the liver and kidney. Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has several advantages for lab experiments, including its low toxicity, solubility in water and ethanol, and ease of synthesis. However, Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has some limitations, including its limited stability in solution and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide. In medicinal chemistry, further studies are needed to investigate the anticancer properties of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide and its potential as a drug candidate for the treatment of cancer. In materials science, further studies are needed to explore the applications of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide in the fabrication of organic electronic devices. In analytical chemistry, further studies are needed to optimize the use of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide as a reagent for the determination of trace amounts of copper in environmental samples. Additionally, further studies are needed to investigate the mechanism of action of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide and its potential for use in other fields.
Synthesemethoden
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide can be synthesized through the condensation reaction of 2-(3,4-diethoxyphenyl)hydrazine and 2,2,2-trimethyl-1-phenylpropan-1-one in the presence of iodine. The reaction takes place under reflux conditions in ethanol and yields Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. In materials science, Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has been studied for its applications in the fabrication of organic electronic devices. In analytical chemistry, Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has been used as a reagent for the determination of trace amounts of copper in environmental samples.
Eigenschaften
CAS-Nummer |
102570-94-5 |
|---|---|
Produktname |
Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide |
Molekularformel |
C14H23IN2O2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
[(E)-(3,4-diethoxyphenyl)methylideneamino]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-6-17-13-9-8-12(10-14(13)18-7-2)11-15-16(3,4)5;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1/b15-11+; |
InChI-Schlüssel |
JDARWYYMJDXADG-KRWCAOSLSA-M |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=N/[N+](C)(C)C)OCC.[I-] |
SMILES |
CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-] |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-] |
Synonyme |
[(3,4-diethoxyphenyl)methylideneamino]-trimethyl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




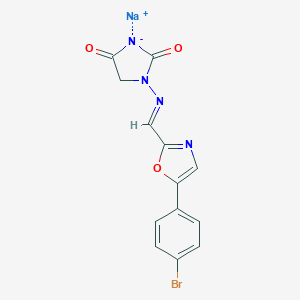
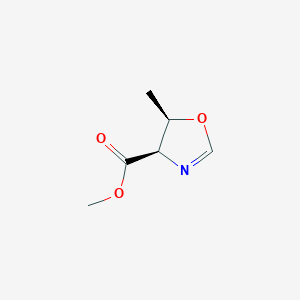
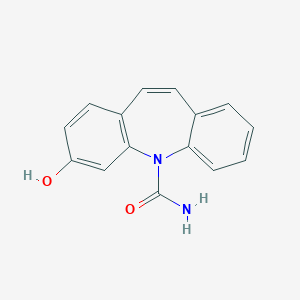

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)

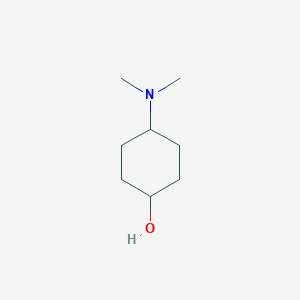
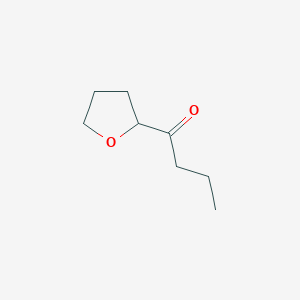
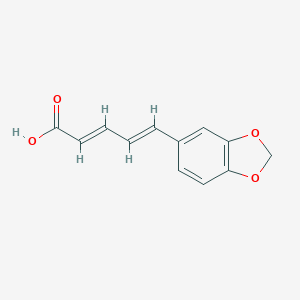
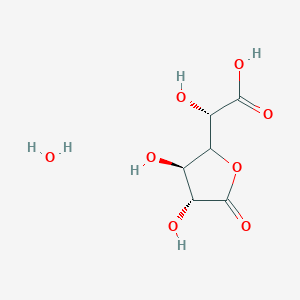


![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)